D-Gluconic acid, magnesium salt (2:1) is often used in biological studies to:
D-Gluconic acid, magnesium salt (2:1) also finds use in other areas of scientific research, including:
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. Its molecular formula is and it is often encountered in its dihydrate form. This compound exhibits a crystalline structure and is typically white to light yellow in appearance. Magnesium gluconate is notable for its high bioavailability compared to other magnesium salts, making it a popular choice for dietary supplements aimed at increasing magnesium levels in the body .
Magnesium is a crucial mineral involved in over 300 biochemical reactions in the human body []. It plays a role in muscle function, nerve transmission, blood sugar control, and bone health []. When taken orally, magnesium gluconate dissociates in the digestive tract, releasing magnesium ions that are then absorbed into the bloodstream. The specific mechanism by which magnesium exerts its effects in various physiological processes is still under investigation [].
Magnesium gluconate plays a critical role in various biological processes. As a source of magnesium, it is essential for over 300 enzymatic reactions in the body, including those involved in:
The synthesis of magnesium gluconate generally involves the neutralization of gluconic acid with magnesium hydroxide or magnesium carbonate. The steps include:
Magnesium gluconate is widely used in various fields:
Research indicates that magnesium gluconate interacts with several drugs and nutrients:
Several compounds share structural similarities with magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Calcium salt; used for calcium supplementation | |
Potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Potassium salt; important for electrolyte balance | |
Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | Sodium salt; used in various biochemical applications |
What sets magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate apart from these similar compounds is its superior bioavailability as a magnesium source. Studies have shown that it is better absorbed and tolerated than other forms of magnesium supplements . Its unique interaction with biological systems makes it particularly effective for addressing magnesium deficiencies without causing gastrointestinal discomfort.
Powder X-ray diffraction analysis reveals that magnesium gluconate exhibits a well-defined crystalline structure with sharp and intense diffraction peaks [1]. The compound demonstrates crystalline nature through multiple distinct Bragg reflections observed across the 2θ range from 5° to 50° [1]. The strongest diffraction peak occurs at 2θ = 5.235° with 100% relative intensity, corresponding to a d-spacing of 16.883 Angstroms [1].
Bragg Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | FWHM (2θ) | Crystallite Size (nm) |
---|---|---|---|---|
5.235° | 16.883 | 100.00 | 0.1171 | 37.63 |
10.050° | 8.801 | 29.40 | 0.1840 | 24.01 |
14.059° | 6.300 | 35.85 | 0.1506 | 29.45 |
18.108° | 4.899 | 45.42 | 0.1338 | 33.31 |
18.644° | 4.759 | 62.70 | 0.2342 | 19.05 |
19.226° | 4.617 | 55.20 | 0.2007 | 22.24 |
Crystallite size calculations based on the Scherrer equation demonstrate a range from 14.10 to 47.35 nanometers across different diffraction peaks [1]. The variation in crystallite sizes suggests the presence of crystalline domains with different orientations and packing efficiencies within the bulk material [1]. Particle size analysis using laser diffraction reveals a distribution with d(0.1) = 6.552 micrometers, d(0.5) = 38.299 micrometers, and d(0.9) = 173.712 micrometers [1].
The specific surface area of magnesium gluconate measures 0.372 square meters per gram, indicating a relatively compact crystalline structure with limited porosity [1]. Full width at half maximum values for the diffraction peaks range from 0.1171° to 0.2342°, with broader peaks generally corresponding to smaller crystallite sizes according to the Scherrer relationship [1].
The conformational behavior of the (2R,3S,4R,5R)-pentahydroxyhexanoate chain exhibits characteristics typical of flexible sugar acid derivatives [9]. Nuclear magnetic resonance studies on related glucaric acid compounds demonstrate that the linear chain does not adopt a fully extended conformation in solution, but rather exists in bent conformations stabilized by intramolecular hydrogen bonding [9].
Conformational analysis based on coupling constant measurements reveals three dominant conformers along the carbon-carbon bonds [9]. The C2-C3 bond preferentially adopts a gauche arrangement, while the C3-C4 bond favors an anti conformation, and the C4-C5 bond can exist in both gauche and anti orientations [9]. These conformational preferences arise from the specific stereochemical configuration at each carbon center and the influence of hydroxyl group positioning [9].
Magnesium gluconate can exist in multiple hydration states, with the anhydrous and dihydrate forms being the most commonly characterized [3] [10]. The anhydrous form has the molecular formula C₁₂H₂₂MgO₁₄ and a molecular weight of 414.60 grams per mole [3] [11]. The dihydrate form incorporates two water molecules into the crystal structure, resulting in the formula C₁₂H₂₆MgO₁₆ and a molecular weight of 450.63 grams per mole [10] [12].
Property | Anhydrous Form | Dihydrate Form |
---|---|---|
Molecular Formula | C₁₂H₂₂MgO₁₄ | C₁₂H₂₆MgO₁₆ |
Molecular Weight (g/mol) | 414.60 | 450.63 |
CAS Number | 3632-91-5 | 59625-89-7 |
Water Content (%) | 0 | 3.0-12.0 |
The dihydrate represents the more thermodynamically stable form under ambient conditions, with water molecules incorporated into the crystal lattice structure [3]. Thermogravimetric analysis demonstrates that water removal from the dihydrate occurs between 30.38°C and 142.35°C, resulting in a mass loss of 2.42% [1]. This dehydration process is reversible under appropriate humidity conditions, allowing interconversion between the hydrated and anhydrous forms [11].
Differential scanning calorimetry reveals a broad endothermic peak at 100.48°C corresponding to the vaporization of water molecules from the dihydrate structure [1]. The enthalpy of vaporization for this process measures 24.80 joules per gram [1]. The material of commerce typically exists as either the anhydrous form, dihydrate, or a mixture of both, depending on storage conditions and manufacturing processes [11].
The presence of water molecules in the dihydrate form influences the overall crystal packing and intermolecular hydrogen bonding networks [3]. Water molecules can bridge between magnesium centers and gluconate hydroxyl groups, creating extended three-dimensional structures that contribute to the compound's physical stability [3]. The specific hydration state affects properties such as solubility, dissolution rate, and thermal behavior, making accurate identification of the hydration state crucial for pharmaceutical applications [1].